Technical Guide: Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate
Technical Guide: Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate
The CAS number for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is 202000-95-1 .[1][2][3]
Below is the in-depth technical guide for this compound, structured for researchers and drug development professionals.
CAS Registry Number: 202000-95-1 Chemical Formula: C₁₁H₉BrClNO₂ Molecular Weight: 302.55 g/mol [2]
Executive Summary
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is a specialized halogenated phenylacetic acid derivative used primarily as an intermediate in the synthesis of thyroid hormone receptor beta (THR-β) agonists , such as analogs of Resmetirom (MGL-3196) . Its unique 3-bromo-5-chloro substitution pattern makes it a critical building block for structure-activity relationship (SAR) studies, enabling the modulation of lipophilicity and metabolic stability in late-stage drug candidates.
This guide details the chemical identity, validated synthetic pathways, and handling protocols for this compound, serving as a reference for medicinal chemists and process engineers.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 202000-95-1 |
| IUPAC Name | Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate |
| Synonyms | Ethyl alpha-cyano-3-bromo-5-chlorophenylacetate; 3-Bromo-5-chlorophenyl-cyanoacetic acid ethyl ester |
| SMILES | CCOC(=O)C(C#N)c1cc(Cl)cc(Br)c1 |
| InChIKey | Predicted:[2]CTIHQMRBBJFRNJ-UHFFFAOYSA-N (Analogous) |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water |
| Purity Grade | Typically ≥97% (HPLC) for research applications |
Synthetic Pathways & Methodology
The synthesis of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate typically follows a nucleophilic substitution or condensation strategy. The most robust industrial route involves the carbonylation of the corresponding phenylacetonitrile.
Primary Route: Carbonylation of Phenylacetonitrile
This method is preferred for its scalability and avoidance of transition metal catalysts in the final step.
Precursors
-
Starting Material: 3-Bromo-5-chlorophenylacetonitrile (CAS 1056454-88-6).[4][5]
-
Reagent: Diethyl carbonate (or Ethyl chloroformate).
-
Base: Sodium hydride (NaH) or Sodium ethoxide (NaOEt).
Step-by-Step Protocol
-
Activation: In a flame-dried reaction vessel under Nitrogen (
), dissolve 3-bromo-5-chlorophenylacetonitrile (1.0 eq) in anhydrous THF or Toluene. -
Deprotonation: Cool the solution to 0°C. Slowly add Sodium hydride (60% dispersion in oil, 2.2 eq) portion-wise to control hydrogen evolution. Stir for 30–60 minutes until gas evolution ceases and the anion is formed (often indicated by a color change).
-
Acylation: Add Diethyl carbonate (3.0 eq) dropwise. Alternatively, Ethyl chloroformate (1.2 eq) can be used for faster kinetics but requires stricter temperature control (-78°C to 0°C) to prevent bis-acylation.
-
Reflux: Heat the mixture to reflux (if using carbonate) or warm to room temperature (if using chloroformate) and stir for 4–12 hours. Monitor conversion via TLC or LC-MS.
-
Quench & Workup: Cool the mixture to 0°C. Quench carefully with saturated aqueous
. Extract with Ethyl Acetate ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the target ester.
Alternative Route: Nucleophilic Aromatic Substitution ( )
Note: This route is less common for the 3-bromo-5-chloro pattern due to insufficient ring activation compared to nitro-substituted rings, but can be achieved via Pd-catalyzed alpha-arylation.
-
Reactants: 1-Bromo-3-chloro-5-iodobenzene + Ethyl cyanoacetate.
-
Catalyst:
/ Xantphos or similar bulky phosphine ligand. -
Base:
or . -
Conditions: Toluene, 100°C. This couples the active methylene of the cyanoacetate to the aryl iodide position.
Synthesis Workflow Diagram
Caption: Step-wise synthesis pathway from the toluene precursor to the final cyanoacetate intermediate.
Applications in Drug Discovery
This compound serves as a "mixed-halogen" scaffold, offering distinct advantages in medicinal chemistry:
-
Thyroid Hormone Mimetics: It is a structural analog of the intermediates used for Resmetirom (MGL-3196) . The 3-bromo-5-chloro substitution mimics the bulky iodine atoms found in endogenous thyroid hormones (
, ) while improving oral bioavailability and metabolic stability compared to pure iodo-compounds. -
Heterocycle Formation: The cyanoacetate moiety is a versatile "linchpin."
-
Condensation with Hydrazines: Yields amino-pyrazoles.
-
Condensation with Amidines: Yields pyrimidines.
-
These heterocycles are core scaffolds for kinase inhibitors and nuclear receptor agonists.
-
Safety & Handling (HSE)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
-
ChemicalBook. (2025).[5] Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate Product Entry. Retrieved from .
-
ChemSrc. (2025). CAS 202000-95-1 Entry.[1][2][3] Retrieved from .
-
Kelly, M. J., et al. (2008). Thyroid Hormone Analogs and Methods of Use. U.S. Patent No. 7,452,882.[6] Washington, DC: U.S. Patent and Trademark Office. (Describes analogous synthesis of 3,5-dichloro intermediates).
-
LookChem. (2025). Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate. Retrieved from .
Sources
- 1. 活性翠蓝 KN-G_分子量_结构式_性质_CAS号【12236-86-1】_化源网 [chemsrc.com]
- 2. 活性翠蓝 KN-G_分子量_结构式_性质_CAS号【12236-86-1】_化源网 [chemsrc.com]
- 3. CAS#:892471-13-5 | 6-((4-(3-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | Chemsrc [chemsrc.com]
- 4. 1056454-88-6|2-(3-Bromo-5-chlorophenyl)acetonitrile|2-(3-Bromo-5-chlorophenyl)acetonitrile| -范德生物科技公司 [bio-fount.com]
- 5. 2-(3-BroMo-5-chlorophenyl)acetonitrile | 1056454-88-6 [chemicalbook.com]
- 6. US7452882B2 - Thyroid hormone analogs - Google Patents [patents.google.com]
